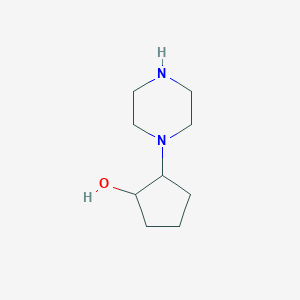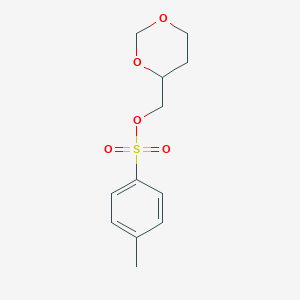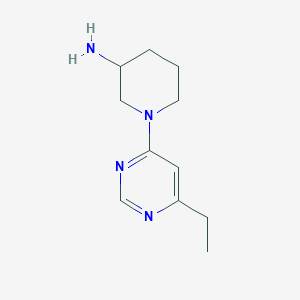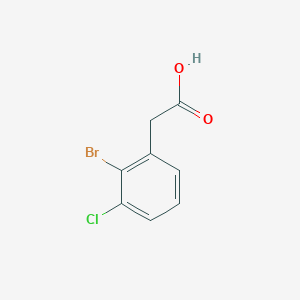
2-(3-Bromothiophen-2-yl)ethanol
Vue d'ensemble
Description
2-(3-Bromothiophen-2-yl)ethanol, also known as BTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has a molecular formula of C6H7BrOS and a molecular weight of 207.09 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7BrOS/c7-5-2-4-9-6(5)1-3-8/h2,4,8H,1,3H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 207.09 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Catalysis and Synthesis
- The palladium-catalyzed thienylation of allylic alcohols with 2- and 3-bromothiophenes demonstrates the utility of bromothiophenes in synthesizing complex organic molecules, suggesting that 2-(3-Bromothiophen-2-yl)ethanol could serve as a precursor or intermediate in organic synthesis, particularly in creating thienyl-containing compounds with potential pharmaceutical or material applications (Tamaru, Yamada, & Yoshida, 1979).
Material Science
- Research on the solubility and solution thermodynamics of tetrabromothiophene in binary solvent mixtures highlights the relevance of bromothiophenes in understanding solvent effects and thermodynamic properties, which could be extrapolated to the study of this compound in various solvent systems for applications in material science and engineering (Yang et al., 2014).
Nanotechnology and Drug Delivery
- The preparation and physicochemical characterization of water-soluble pyrazole-based nanoparticles by dendrimer encapsulation of an insoluble bioactive pyrazole derivative demonstrate innovative approaches to enhancing the solubility and bioavailability of water-insoluble compounds. This methodology could potentially be applied to this compound for creating drug delivery systems or for its inclusion in nanotechnology applications, where its solubility and interaction with biological systems could be crucial (Alfei et al., 2021).
Safety and Hazards
The safety information for 2-(3-Bromothiophen-2-yl)ethanol indicates that it is classified as a danger under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using personal protective equipment .
Mécanisme D'action
Target of Action
Thiophene derivatives, to which this compound belongs, have been reported to exhibit a wide range of therapeutic properties . Therefore, the targets can vary depending on the specific therapeutic application.
Mode of Action
It’s worth noting that thiophene derivatives are known to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction involves the transfer of organoboron reagents to palladium, which could potentially be a part of the interaction between 2-(3-Bromothiophen-2-yl)ethanol and its targets .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it can be inferred that multiple pathways could be influenced.
Result of Action
Considering the wide range of biological activities exhibited by thiophene derivatives , the effects could potentially include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. For instance, the compound is reported to be stable at a storage temperature of 4 degrees Celsius .
Analyse Biochimique
Biochemical Properties
2-(3-Bromothiophen-2-yl)ethanol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, leading to various biochemical effects .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in gene expression and cellular responses such as proliferation, differentiation, and apoptosis . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling pathways, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including oxidative stress, inflammation, and cell death.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further interact with cellular macromolecules . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which is involved in redox reactions and energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, such as albumin, which can facilitate its distribution to different cellular compartments and tissues . The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound can be localized to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other metabolic enzymes . The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
2-(3-bromothiophen-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c7-5-2-4-9-6(5)1-3-8/h2,4,8H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZAFTAJOFCEPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1523967.png)
![3-[3-(Cyclopentyloxy)phenyl]propanoic acid](/img/structure/B1523969.png)







![1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1523982.png)




